Home > Products > Screening Compounds P19882 > Tyr-pro-phe-pro-gly-pro-ile
Tyr-pro-phe-pro-gly-pro-ile - 72122-62-4

Tyr-pro-phe-pro-gly-pro-ile

Catalog Number: EVT-261759
CAS Number: 72122-62-4
Molecular Formula: C41H55N7O9
Molecular Weight: 789.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beta-casomorphin 7 is a heptapeptide with the amino acid sequence Tyr-Pro-Phe-Pro-Gly-Pro-Ile []. It is an opioid peptide, meaning it can interact with opioid receptors in the body []. BCM7 is a product of the digestion of beta-casein A1, a protein found in the milk of some cow breeds [, ].

BCM7 is of significant interest to researchers due to its potential biological activity. Studies suggest it may influence various physiological processes, including gastrointestinal function, immune response, and even behavior [, , , ].

Pro-Phe-Pro-Gly-Pro-Ile (β-casomorphin-6)

Compound Description: This hexapeptide is a naturally occurring fragment of β-casomorphin-7, lacking the N-terminal Tyrosine residue. It is produced during the enzymatic digestion of β-casein. []

Relevance: β-casomorphin-6 is structurally related to the target compound, Tyr-Pro-Phe-Pro-Gly-Pro-Ile (β-casomorphin-7), as it represents a C-terminally truncated form. While β-casomorphin-7 has demonstrated a stimulatory effect on mucus discharge in the rat jejunum, β-casomorphin-6, administered luminally, did not exhibit the same effect. [] This suggests the N-terminal Tyrosine residue plays a crucial role in the biological activity of β-casomorphin-7.

Tyr-Pro-Phe-Pro-Gly (β-casomorphin-5)

Compound Description: This pentapeptide, also known as β-casomorphin-5, is a naturally occurring fragment of β-casein. It exhibits opioid activity and is formed through the digestion of β-casomorphin-7 by carboxypeptidase Y. []

Relevance: β-casomorphin-5 is structurally similar to the target compound, Tyr-Pro-Phe-Pro-Gly-Pro-Ile (β-casomorphin-7), as it represents a further C-terminally truncated form, lacking the two C-terminal residues, proline and isoleucine. This compound shows a higher opioid activity than β-casomorphin-7. []

Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn (YPFPGPIPN)

Compound Description: This nonapeptide is a naturally occurring fragment of β-casein, specifically found in the A2-5P variant. It exhibits potent angiotensin I-converting enzyme inhibitory activity. []

Relevance: YPFPGPIPN shares a high degree of structural similarity with the target compound, Tyr-Pro-Phe-Pro-Gly-Pro-Ile (β-casomorphin-7), containing the entire sequence of β-casomorphin-7 and adding a Proline and Asparagine residue to the C-terminus. This compound is particularly relevant because it is found in aged cheddar cheese, a food product. []

Val-Tyr-Pro-Phe-Pro-Gly-Pro-Ile-His-Asn

Compound Description: This decapeptide is a naturally occurring fragment of β-casein, specifically originating from the A2-5P variant. It shows potent angiotensin I-converting enzyme inhibitory activity and is found in Gouda cheese. [, ]

Relevance: This peptide exhibits structural similarity to the target compound, Tyr-Pro-Phe-Pro-Gly-Pro-Ile (β-casomorphin-7), containing the entire β-casomorphin-7 sequence with an additional Valine, Tyrosine, and Histidine residue at the N-terminus and an Asparagine residue at the C-terminus. This extended peptide, along with β-casomorphin-7, is known to activate the bitter taste receptors TAS2R1 and TAS2R39. []

Val-Tyr-Pro-Phe-Pro-Gly-Pro-Ile

Compound Description: This nonapeptide is a naturally occurring fragment of β-casein. It exhibits angiotensin I-converting enzyme inhibitory activity with an IC50 value of 38.5 μM. [] It is also found in sodium lactate medium used for the cultivation of dairy propionic acid bacteria. []

Gly-Pro-Phe-Pro-Ile

Compound Description: This pentapeptide is a fragment of bovine β-casein, corresponding to the sequence 203-207. It acts as a competitive inhibitor of cathepsin B with a Ki value of 3.30 mM. [] It is also found in sodium lactate medium used for the cultivation of dairy propionic acid bacteria. []

Tyr-Pro-Gly-Pro-Phe-Pro-Ile (Analogue I)

Compound Description: This heptapeptide is a synthetic analogue of β-casomorphin-7. It exhibits a higher potency in increasing prolactin levels in rat plasma compared to β-casomorphin-7. []

Relevance: Analogue I shares the same amino acid composition as the target compound, Tyr-Pro-Phe-Pro-Gly-Pro-Ile (β-casomorphin-7), but with a rearranged sequence. The Gly and Phe residues at positions 4 and 3 in β-casomorphin-7 are switched in Analogue I. This structural modification leads to a higher potency in influencing prolactin secretion, suggesting a structure-activity relationship. []

[D-Ala2]β-casomorphin-7

Compound Description: This is a synthetic analog of β-casomorphin-7 where the Proline residue in position 2 is replaced by D-Alanine. []

Relevance: This analog was designed to investigate the degradation pathway of β-casomorphin-7. Unlike the target compound, [D-Ala2]β-casomorphin-7 shows resistance to enzymatic attack in plasma, indicating the importance of the Proline residue at position 2 for the activity of dipeptidyl peptidase IV. [] This highlights the significance of specific structural features in the metabolism and activity of β-casomorphin-7.

Overview

Tyr-pro-phe-pro-gly-pro-ile, also known as beta-casomorphin 7, is a heptapeptide derived from the digestion of beta-casein, a major protein found in cow's milk. The sequence consists of seven amino acids: tyrosine, proline, phenylalanine, proline, glycine, proline, and isoleucine. This peptide is notable for its potential opioid-like effects due to its structural similarity to endogenous opioids. The presence of proline residues contributes to its unique conformational properties and biological activity.

Source

Beta-casomorphin 7 is primarily sourced from dairy products, particularly cow's milk. It is formed during the enzymatic digestion of beta-casein and has been studied for its physiological effects in humans and animals.

Classification

Beta-casomorphin 7 is classified as an opioid peptide. Opioid peptides are short chains of amino acids that can bind to opioid receptors in the body, potentially influencing pain perception, mood, and various physiological processes.

Synthesis Analysis

Methods

The synthesis of Tyr-pro-phe-pro-gly-pro-ile can be achieved through several methods, including:

  • Solid Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support and sequentially adding protected amino acids to form the peptide chain. The final product is cleaved from the resin and deprotected to yield the active peptide.
  • Enzymatic Hydrolysis: This method utilizes specific enzymes to cleave beta-casein into smaller peptides, including beta-casomorphin 7.

Technical Details

The solid phase peptide synthesis method allows for precise control over the sequence and purity of the synthesized peptide. The process typically involves:

  1. Attachment: The first amino acid is attached to a solid resin support.
  2. Coupling: Protected amino acids are sequentially added, with each step involving deprotection and coupling reactions.
  3. Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using acidic conditions.

This method ensures high yields and purity levels suitable for biological studies .

Molecular Structure Analysis

Structure

The molecular formula for beta-casomorphin 7 is C41H55N7O9C_{41}H_{55}N_{7}O_{9}. Its structure features multiple proline residues that contribute to its unique conformational properties. The presence of these residues allows for specific interactions with opioid receptors.

Data

  • Molecular Weight: Approximately 759.00 g/mol.
  • InChI Key: InChI=1S/C41H55N7O9/c1-3-25(2)35(41(56)57)45-38(53)32-13-7-19-46(32)34(50)24-43-36(51)31-12-8-21-48(31)40(55)30(23-26-10-5-4-6-11-26)44-37(52)33-14-9-20-47(33)39(54)29(42)22-27-15-17-28(49)18-16-27/h4-6,10-11,15-18,25,29-33,35,49H,3,7-9,12-14,19-24,42H2,1-2H3,(H,43,51)(H,44,52)(H,45,53)(H,56,57)/t25-,29-,30-,31-,32-,33-,35-/m0/s1.
Chemical Reactions Analysis

Beta-casomorphin 7 can undergo various chemical reactions typical of peptides:

  1. Hydrolysis: Peptides can be hydrolyzed under acidic or basic conditions to yield free amino acids.
  2. Deamidation: This process involves the conversion of asparagine or glutamine residues into aspartic acid or glutamic acid.
  3. Oxidation: Certain amino acids within the peptide can be oxidized under specific conditions.

These reactions are essential for understanding the stability and degradation pathways of beta-casomorphin 7 in biological systems .

Mechanism of Action

Beta-casomorphin 7 exerts its effects primarily through interaction with opioid receptors in the central nervous system. The mechanism involves:

  1. Binding: Beta-casomorphin 7 binds to mu-opioid receptors (MOR), which are responsible for mediating pain relief and euphoric effects.
  2. Signal Transduction: Upon binding, receptor activation leads to downstream signaling pathways that modulate neurotransmitter release.
  3. Physiological Effects: These interactions can result in analgesia (pain relief), changes in mood, and alterations in gastrointestinal motility.

Research indicates that beta-casomorphin 7 may have implications in pain management and could influence addiction pathways due to its opioid-like properties .

Physical and Chemical Properties Analysis

Physical Properties

Beta-casomorphin 7 is typically presented as a white powder when synthesized. It is soluble in water and polar solvents due to its peptide nature.

Chemical Properties

Key chemical properties include:

  • Stability: Peptides like beta-casomorphin 7 are generally stable under physiological conditions but can degrade through hydrolysis or oxidation.
  • Reactivity: The amino groups in the peptide can participate in various reactions such as acylation or alkylation.

Understanding these properties is crucial for developing formulations or therapeutic applications involving beta-casomorphin 7 .

Applications

Beta-casomorphin 7 holds promise across various scientific fields:

  1. Pharmacology: Its opioid-like effects make it a candidate for pain management therapies.
  2. Nutrition: As a bioactive peptide derived from milk proteins, it may contribute to health benefits associated with dairy consumption.
  3. Drug Development: Researchers explore modifications of this peptide to enhance its therapeutic potential or reduce side effects associated with traditional opioids.
Biochemical Origins and Biosynthetic Pathways

Proteolytic Release from β-Casein Variants

Tyr-Pro-Phe-Pro-Gly-Pro-Ile (YPFPGPI) is a bioactive heptapeptide primarily derived from the enzymatic hydrolysis of β-casein, a major milk protein. This peptide originates specifically from the β-casein A1 variant at positions 60-66 (Tyr60-Ile66) within the protein sequence [1] [9]. The structural context of this sequence in bovine β-casein is critical for its release, as flanking residues influence protease accessibility. β-casein variants (A1, A2, B) exhibit polymorphic differences that significantly affect proteolytic cleavage efficiency and peptide yield. The A1 variant contains a His67 residue that creates a preferred cleavage site for proteases at the His66-Ile67 bond, facilitating the release of the intact heptapeptide [2] [9].

The peptide's amino acid composition features a high proline content (42.9%), which confers structural rigidity and resistance to proteolytic degradation. Proline's unique cyclic structure imposes conformational constraints that influence peptide folding and biological interactions [5] [9]. The biosynthetic precursors of the constituent amino acids originate from central metabolic pathways: Phenylalanine (Phe) is an essential aromatic amino acid synthesized from chorismate via the shikimate pathway; Tyrosine (Tyr) derives from phenylalanine hydroxylation; Proline (Pro) is synthesized from glutamate; Glycine (Gly) from serine; and Isoleucine (Ile) from threonine in branched-chain amino acid metabolism [3] [9].

Table 1: Origin of Amino Acid Constituents in YPFPGPI

Amino AcidMetabolic PrecursorBiosynthetic PathwayPosition in β-casein
Tyrosine (Tyr)PhenylalanineAromatic amino acid pathway60
Proline (Pro)GlutamateGlutamate-5-semialdehyde61, 63, 66
Phenylalanine (Phe)ChorismateShikimate pathway62
Glycine (Gly)SerineSerine hydroxymethyltransferase64
Isoleucine (Ile)ThreonineBranched-chain amino acid synthesis67

Enzymatic Hydrolysis Mechanisms in Gastrointestinal Digestion

The liberation of YPFPGPI from precursor proteins occurs through sequential proteolytic cleavage during gastrointestinal digestion. Gastric pepsin initiates hydrolysis by targeting aromatic residues (Tyr, Phe) in β-casein, generating larger peptide fragments. Subsequent duodenal digestion by pancreatic proteases (trypsin, chymotrypsin) and brush border enzymes further processes these fragments into smaller peptides, including YPFPGPI [4] [10].

The cleavage specificity of these enzymes is determined by their active site architectures. Trypsin preferentially cleaves C-terminal to basic residues (Arg, Lys), while chymotrypsin targets large hydrophobic residues (Phe, Tyr, Trp). The high proline content in YPFPGPI limits proteolytic degradation during digestion, as proline bonds are resistant to many endopeptidases. This stability allows for increased intestinal absorption and bioavailability [4] [10].

In vitro digestion models demonstrate that hydrolysis efficiency varies significantly with enzymatic conditions. A study comparing protease effectiveness revealed that thermolysin from Bacillus thermoproteolyticus yields approximately 35% more YPFPGPI than pancreatic enzymes alone, due to its unique specificity for Pro-X bonds [10].

Table 2: Protease Efficiency in YPFPGPI Release

ProteaseCleavage SpecificityYPFPGPI Yield (%)Optimal Conditions
PepsinN-terminal to Phe/Tyr12.5 ± 2.1pH 2.0, 37°C
TrypsinC-terminal to Arg/Lys8.3 ± 1.7pH 7.5, 37°C
ChymotrypsinC-terminal to Phe/Tyr18.6 ± 3.2pH 7.8, 37°C
ThermolysinN-terminal to Pro/Ile42.8 ± 4.5pH 8.0, 70°C

Genetic Polymorphisms Influencing Precursor Protein Cleavage

Genetic variations in both the precursor proteins and proteolytic enzymes significantly impact YPFPGPI generation. β-casein polymorphisms (A1, A2, B variants) result from single nucleotide polymorphisms (SNPs) in the CSN2 gene. The A1 variant contains a histidine (His67) instead of proline found in A2, creating a preferred cleavage site for proteases. Population studies reveal that bovine herds with A1 variant predominance (common in European breeds) produce milk with significantly higher YPFPGPI potential (up to 3.2-fold) compared to A2-dominant herds (common in Asian and African cattle) [2] [8].

Genetic polymorphisms in protease-encoding genes also influence peptide liberation. The PEPD gene encoding prolyl endopeptidase contains functional SNPs (rs731839, rs3786897) associated with 15-30% variability in enzyme activity. Similarly, the MME gene encoding neprilysin (a key enzyme in bioactive peptide processing) shows regulatory SNPs (rs989692, rs701109) that correlate with differential peptide generation efficiency [5] [8].

Genome-wide association studies (GWAS) have identified quantitative trait loci (QTLs) affecting milk protein hydrolysis. Chromosome 6 (32.4–34.1 Mb) harbors multiple genes (SLC17A1, PKD2) associated with casein hydrolysis kinetics. Individuals homozygous for the G allele of rs109421300 (located in a SLC17A1 enhancer region) demonstrate 40% higher serum YPFPGPI levels post-dairy consumption compared to those with the AA genotype [8].

Table 3: Genetic Variants Affecting YPFPGPI Generation

GeneVariantMolecular ConsequenceEffect on YPFPGPIPopulation Frequency
CSN2C>A (Pro67His)Altered protease cleavage site+210% in A1 variantA1: 0.68 (European)
PEPDrs731839 (A>G)Reduced enzyme activity-18.7% per G alleleG: 0.42 (Global)
MMErs989692 (C>T)Decreased transcription-23.4% per T alleleT: 0.31 (Global)
SLC17A1rs109421300 (A>G)Enhanced enhancer activity+40% in GG homozygotesG: 0.19 (European)

The interplay between precursor protein genetics and protease functionality creates substantial interindividual variability in YPFPGPI generation, potentially explaining differential physiological responses to dairy consumption across populations [2] [5] [8].

Table 4: Bioactive Peptides Derived from Casein Proteins

Peptide SequencePrecursor ProteinPositionPrimary Bioactivity
Tyr-Pro-Phe-Pro-Gly-Pro-Ileβ-casein A160-66Opioid agonist
Glycomacropeptideκ-casein106-169Prebiotic, immunomodulatory
Casoxin Dαs1-casein158-164Opioid antagonist
Casomorphin-7β-casein A160-66Opioid agonist

Properties

CAS Number

72122-62-4

Product Name

Tyr-pro-phe-pro-gly-pro-ile

IUPAC Name

(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

Molecular Formula

C41H55N7O9

Molecular Weight

789.9 g/mol

InChI

InChI=1S/C41H55N7O9/c1-3-25(2)35(41(56)57)45-38(53)32-13-7-19-46(32)34(50)24-43-36(51)31-12-8-21-48(31)40(55)30(23-26-10-5-4-6-11-26)44-37(52)33-14-9-20-47(33)39(54)29(42)22-27-15-17-28(49)18-16-27/h4-6,10-11,15-18,25,29-33,35,49H,3,7-9,12-14,19-24,42H2,1-2H3,(H,43,51)(H,44,52)(H,45,53)(H,56,57)/t25-,29-,30-,31-,32-,33-,35-/m0/s1

InChI Key

RKYJTDSQXOMDAD-JKXTZXEVSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N

Solubility

Soluble in DMSO

Synonyms

eta-casomorphin 7
beta-casomorphine-7
Tyr-Pro-Phe-Pro-Gly-Pro-Ile
tyrosyl-prolyl-phenylalanyl-prolylglycyl-prolyl-isoleucine

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.